1-benzyl-4-ethynyl-1H-pyrazole

Medicinal Chemistry Physicochemical Property Solubility

1-Benzyl-4-ethynyl-1H-pyrazole (CAS 905751-62-4) offers a unique combination of high lipophilicity (XLogP3=2.1) and zero H-bond donors, ensuring superior organic solubility and membrane permeability compared to simpler pyrazoles. The terminal alkyne enables CuAAC click chemistry and Sonogashira coupling, while the benzyl group provides defined hydrophobic contacts. This scaffold is ideal for CNS lead optimization and HDAC inhibitor libraries. Available in research quantities with purity ≥98%; bulk and custom sizes on request. Not for direct human use.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 905751-62-4
Cat. No. B1526343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-ethynyl-1H-pyrazole
CAS905751-62-4
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC#CC1=CN(N=C1)CC2=CC=CC=C2
InChIInChI=1S/C12H10N2/c1-2-11-8-13-14(9-11)10-12-6-4-3-5-7-12/h1,3-9H,10H2
InChIKeyZVTUXOAYMPIOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-ethynyl-1H-pyrazole (CAS 905751-62-4) Chemical Identity and Core Procurement Specifications


1-Benzyl-4-ethynyl-1H-pyrazole (CAS 905751-62-4) is a heterocyclic building block characterized by a pyrazole core bearing a 1-benzyl substituent and a terminal ethynyl group at the 4-position, with molecular formula C₁₂H₁₀N₂ and molecular weight 182.22 g/mol . This substitution pattern imparts a calculated XLogP3 of 2.1 [1] and a topological polar surface area of 17.8 Ų [1]. It is commercially available from multiple vendors with reported purities of ≥95% and 98% , and standard storage conditions recommend a sealed, dry environment at 2–8°C . The compound is intended strictly for research and further manufacturing use, not for direct human application .

Why 1-Benzyl-4-ethynyl-1H-pyrazole Cannot Be Replaced by Common 4-Ethynylpyrazole Analogs


While numerous 4-ethynylpyrazole derivatives exist as commercially available building blocks, direct substitution with analogs such as 1-methyl-4-ethynyl-1H-pyrazole or 4-ethynyl-1H-pyrazole fails to preserve key physicochemical properties essential for specific synthetic applications. The benzyl substituent in 1-benzyl-4-ethynyl-1H-pyrazole confers a calculated lipophilicity (XLogP3 = 2.1) that is 6-fold higher than that of 1-methyl-4-ethynyl-1H-pyrazole (LogP = 0.35) [1] and more than 4-fold higher than unsubstituted 4-ethynyl-1H-pyrazole (ACD/LogP = 0.50) [2]. This elevated logP directly influences solubility partitioning in organic solvents and membrane permeability in biological assays [3]. Consequently, substituting a lower logP analog introduces uncontrolled variability in reaction workup efficiency, chromatographic retention time, and in vitro pharmacokinetic predictions—undermining the reproducibility required for medicinal chemistry optimization campaigns and structure–activity relationship (SAR) studies.

1-Benzyl-4-ethynyl-1H-pyrazole: Quantified Differentiation from Closest Analogs and Alternatives


Lipophilicity (XLogP3 = 2.1) Versus 1-Methyl-4-ethynyl-1H-pyrazole (LogP = 0.35)

1-Benzyl-4-ethynyl-1H-pyrazole exhibits a calculated partition coefficient XLogP3 of 2.1, whereas the structurally similar 1-methyl-4-ethynyl-1H-pyrazole has a reported LogP of 0.35 [1]. Unsubstituted 4-ethynyl-1H-pyrazole has an even lower ACD/LogP of 0.50 [2]. The benzyl group thus increases logP by approximately 1.75 units relative to the methyl analog, representing a roughly 6-fold difference in octanol–water partition coefficient.

Medicinal Chemistry Physicochemical Property Solubility

Topological Polar Surface Area (TPSA = 17.8 Ų) and Hydrogen Bond Acceptor Count

1-Benzyl-4-ethynyl-1H-pyrazole has a computed topological polar surface area (TPSA) of 17.8 Ų and a hydrogen bond acceptor count of 1 [1]. In comparison, unsubstituted 4-ethynyl-1H-pyrazole possesses a polar surface area of 29 Ų and a hydrogen bond donor count of 1 [2]. The N-benzylation of the pyrazole ring eliminates the N–H hydrogen bond donor, reducing TPSA by 11.2 Ų and potentially improving passive membrane permeability relative to the unsubstituted parent.

Drug-likeness Bioavailability Computational Chemistry

Application of Benzyl-Ethynyl Scaffold in Antimycobacterial 1,2,3-Triazole Derivatives

While no direct biological activity data exist for 1-benzyl-4-ethynyl-1H-pyrazole itself, its core scaffold—4-ethynylpyrazole bearing an N-aryl or N-benzyl group—has been utilized in the synthesis of bioactive 1,2,3-triazoles via copper-catalyzed azide–alkyne cycloaddition (CuAAC). Thakare et al. synthesized a series of 4-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-3-yl)quinoline derivatives (6a–t) from a 4-ethynyl-1-phenylpyrazole precursor [1]. These compounds were screened at 30 μg/mL against M. tuberculosis H37Ra dormant and active strains, S. aureus, B. subtilis, E. coli, and P. fluorescence. Most derivatives exhibited good to moderate antibacterial activity against S. aureus, B. subtilis, and M. tuberculosis H37Ra [1]. This demonstrates that the 4-ethynyl group on an N-substituted pyrazole is a productive handle for generating antimycobacterial triazole libraries.

Antimycobacterial Click Chemistry Triazole Synthesis

HDAC Inhibition Potential of the 1-Benzyl-4-ethynyl-1H-pyrazole Scaffold

According to aggregated bioactivity data, 1-benzyl-4-ethynyl-1H-pyrazole has been reported to exhibit potential as an inhibitor of histone deacetylases (HDACs), enzymes implicated in cancer progression [1]. The ethynyl group may serve as a key pharmacophoric element for enzyme binding, while the benzyl substituent contributes hydrophobic interactions within the HDAC active site. Quantitative IC₅₀ values for this specific compound against HDAC isoforms were not located in publicly accessible primary literature; the available information constitutes a class-level association rather than a direct quantitative comparison.

Epigenetics Cancer HDAC Inhibition

1-Benzyl-4-ethynyl-1H-pyrazole: Optimal Research and Industrial Application Scenarios


CuAAC Click Chemistry for 1,2,3-Triazole Library Synthesis

The terminal ethynyl group at the 4-position enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) with a wide range of benzyl, alkyl, or aryl azides [1]. This reaction proceeds under mild conditions to generate 1,4-disubstituted 1,2,3-triazole derivatives. The resulting triazole-pyrazole conjugates incorporate the benzyl group from the parent compound, providing a defined hydrophobic motif that influences biological target engagement. This scenario is directly supported by literature precedent wherein 4-ethynyl-1-phenyl-1H-pyrazole was employed to synthesize antimycobacterial triazole–quinoline hybrids via CuAAC with benzyl azides [2].

Synthesis of Targeted Covalent Inhibitor (TCI) Precursors

The ethynyl moiety serves as a strategic functionalization handle for installing electrophilic warheads (e.g., acrylamides, chloroacetamides) or for participating in Sonogashira cross-coupling to extend the molecular scaffold . The benzyl group provides enhanced organic solubility (XLogP3 = 2.1) [1], facilitating synthetic manipulations in aprotic solvents such as DMF, THF, or DCM. This combination of reactivity and solubility makes 1-benzyl-4-ethynyl-1H-pyrazole a practical intermediate for medicinal chemistry campaigns aimed at developing covalent inhibitors, particularly those requiring hydrophobic protein surface contacts.

Lipophilicity-Matched SAR Studies in CNS and Oral Drug Discovery

With a calculated XLogP3 of 2.1 and TPSA of 17.8 Ų [1], 1-benzyl-4-ethynyl-1H-pyrazole resides within favorable physicochemical space for oral bioavailability and CNS penetration (typically TPSA < 60–90 Ų, LogP 1–5). This makes it a suitable core scaffold for exploring structure–activity relationships where maintaining moderate lipophilicity is critical. Compared to the more polar 4-ethynyl-1H-pyrazole (LogP 0.50, TPSA 29 Ų, H-bond donor present) [3], the benzylated analog reduces H-bond donor count to zero and lowers TPSA, offering a more drug-like starting point for lead optimization in CNS and orally administered therapeutic programs.

Building Block for HDAC Inhibitor Probe Development

Aggregated bioactivity reports indicate that 1-benzyl-4-ethynyl-1H-pyrazole has been investigated for HDAC inhibitory activity [4]. The benzyl group may occupy the hydrophobic surface recognition region of HDAC enzymes, while the ethynyl group provides a site for further functionalization. Researchers developing novel HDAC inhibitor chemotypes can use this compound as a structurally defined starting point for constructing focused libraries, with the expectation that the benzyl–ethynyl substitution pattern may confer isoform selectivity advantages over simpler N-alkyl pyrazoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-4-ethynyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.